molecular formula C10H16O2 B15232463 Ethyl bicyclo[4.1.0]heptane-1-carboxylate

Ethyl bicyclo[4.1.0]heptane-1-carboxylate

Cat. No.: B15232463
M. Wt: 168.23 g/mol
InChI Key: KVTJUYZGMNWRCR-UHFFFAOYSA-N
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Description

Ethylbicyclo[410]heptane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylbicyclo[4.1.0]heptane-1-carboxylate can be synthesized through the cycloisomerization of 1,6-enynes. This process typically involves transition metal catalysts such as platinum (II) or gold (I), which facilitate the formation of the bicyclic structure . Another method involves the Simmons–Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form the bicyclic compound .

Industrial Production Methods

While specific industrial production methods for ethylbicyclo[4.1.0]heptane-1-carboxylate are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the cycloisomerization and Simmons–Smith reactions would be key considerations.

Chemical Reactions Analysis

Types of Reactions

Ethylbicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethylbicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying ring strain effects.

    Biology: The compound’s derivatives are used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.

    Industry: It is used in the synthesis of polymers and other materials with unique properties

Mechanism of Action

The mechanism by which ethylbicyclo[4.1.0]heptane-1-carboxylate exerts its effects involves the release of ring strain during chemical reactions. This strain release provides a thermodynamic driving force, facilitating various transformations. The compound can interact with metal catalysts, enabling ring-opening reactions and the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylbicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific functional groups, which impart distinct reactivity and potential applications. The presence of the ethyl and carboxylate groups allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

ethyl bicyclo[4.1.0]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-9(11)10-6-4-3-5-8(10)7-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTJUYZGMNWRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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